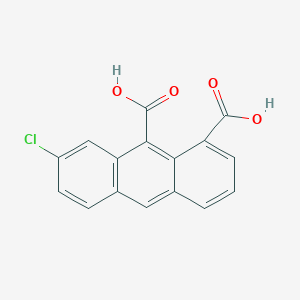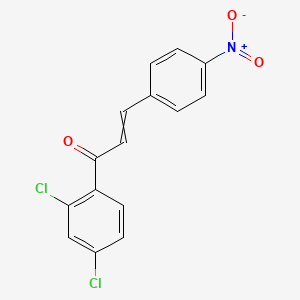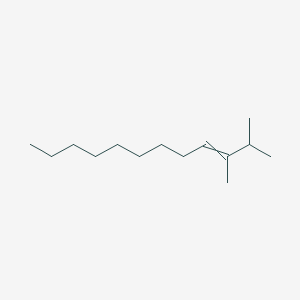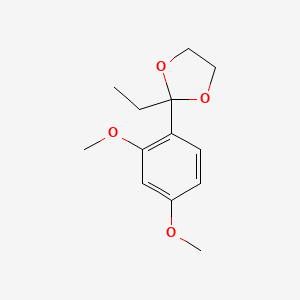
1,9-Anthracenedicarboxylic acid, 7-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Anthracenedicarboxylic acid, 7-chloro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups at positions 1 and 9 of the anthracene ring, with a chlorine atom substituted at position 7. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Anthracenedicarboxylic acid, 7-chloro- typically involves the chlorination of 1,9-Anthracenedicarboxylic acid. The chlorination reaction can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the 7-position.
Industrial Production Methods
In an industrial setting, the production of 1,9-Anthracenedicarboxylic acid, 7-chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,9-Anthracenedicarboxylic acid, 7-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,9-Anthracenedicarboxylic acid, 7-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of fluorescent materials and organic semiconductors.
Biology and Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,9-Anthracenedicarboxylic acid, 7-chloro- involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to participate in electron transfer reactions, which can influence various biochemical pathways. The presence of the chlorine atom and carboxylic acid groups allows the compound to form specific interactions with target molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxylic acid: Lacks the second carboxylic acid group and chlorine substitution.
9,10-Anthracenedicarboxylic acid: Has carboxylic acid groups at positions 9 and 10 instead of 1 and 9.
1,8-Anthracenedicarboxylic acid: Carboxylic acid groups at positions 1 and 8, without chlorine substitution.
Uniqueness
1,9-Anthracenedicarboxylic acid, 7-chloro- is unique due to the specific positioning of its functional groups. The presence of the chlorine atom at the 7-position and carboxylic acid groups at positions 1 and 9 imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
140937-16-2 |
|---|---|
Molecular Formula |
C16H9ClO4 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
7-chloroanthracene-1,9-dicarboxylic acid |
InChI |
InChI=1S/C16H9ClO4/c17-10-5-4-8-6-9-2-1-3-11(15(18)19)13(9)14(16(20)21)12(8)7-10/h1-7H,(H,18,19)(H,20,21) |
InChI Key |
DNWFSQJINWTDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=C(C=C3)Cl)C(=C2C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)




![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)






![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)
